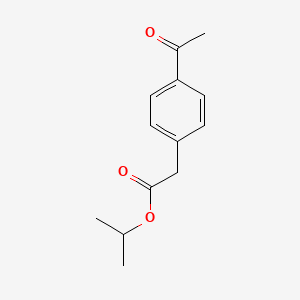
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones Fluorenones are aromatic ketones derived from fluorene, characterized by a carbonyl group attached to the fluorene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzene and fluorene.
Chlorination: The first step involves the chlorination of fluorene to introduce a chlorine atom at the 3-position. This can be achieved using reagents like chlorine gas or sulfuryl chloride in the presence of a catalyst such as iron(III) chloride.
Friedel-Crafts Acylation: The chlorinated fluorene undergoes Friedel-Crafts acylation with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the 3,4-dichlorophenyl group at the 2-position of the fluorene ring.
Oxidation: The final step involves the oxidation of the resulting intermediate to form the fluorenone structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products may include alcohols or hydrocarbons.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives or nitro compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dichlorophenyl)-9h-fluoren-9-one: Similar structure but lacks the chlorine atom at the 3-position.
3-Chloro-9h-fluoren-9-one: Similar structure but lacks the 3,4-dichlorophenyl group.
2-Phenyl-9h-fluoren-9-one: Similar structure but lacks the chlorine atoms.
Uniqueness
3-Chloro-2-(3,4-dichlorophenyl)-9h-fluoren-9-one is unique due to the presence of both the 3-chloro and 3,4-dichlorophenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
7145-64-4 |
|---|---|
Molekularformel |
C19H9Cl3O |
Molekulargewicht |
359.6 g/mol |
IUPAC-Name |
3-chloro-2-(3,4-dichlorophenyl)fluoren-9-one |
InChI |
InChI=1S/C19H9Cl3O/c20-16-6-5-10(7-18(16)22)13-8-15-14(9-17(13)21)11-3-1-2-4-12(11)19(15)23/h1-9H |
InChI-Schlüssel |
LSYUQLMBZJRJKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


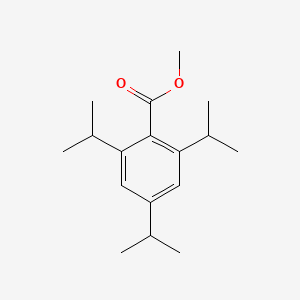
![12-[(5Z)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid](/img/structure/B13140271.png)
![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)

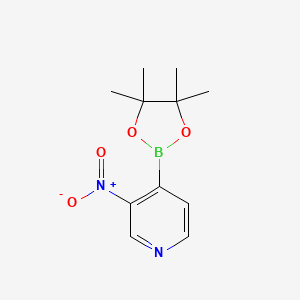
![1-Amino-4-hydroxy-2-{2-[(prop-2-en-1-yl)oxy]ethoxy}anthracene-9,10-dione](/img/structure/B13140282.png)
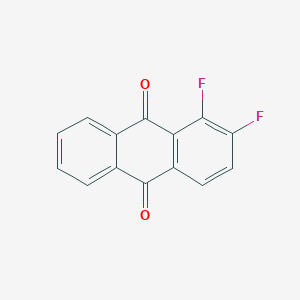


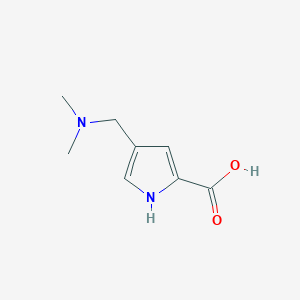

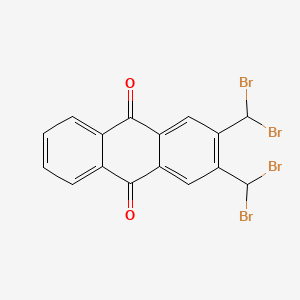
![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)
